6-(3,5-Difluorophenoxy)hexan-2-one
Description
6-(3,5-Difluorophenoxy)hexan-2-one is a fluorinated ether-ketone compound characterized by a hexan-2-one backbone substituted with a 3,5-difluorophenoxy group at the sixth carbon. Its molecular weight is 282.21 g/mol, and it is commercially available with a purity of 96% for research applications . The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the ketone’s reactivity, making it useful in organic synthesis, particularly as a solvent or intermediate in multi-step reactions . The symmetrical 3,5-difluoro substitution on the phenoxy ring enhances its stability and influences its electronic properties, which are critical for applications requiring controlled reactivity .
Properties
IUPAC Name |
6-(3,5-difluorophenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-9(15)4-2-3-5-16-12-7-10(13)6-11(14)8-12/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDICUBGFSWGHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenoxy)hexan-2-one typically involves the reaction of 3,5-difluorophenol with 6-bromohexan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 3,5-difluorophenol, displaces the bromide ion from 6-bromohexan-2-one. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenoxy)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluorophenoxy group under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-Difluorophenoxy)hexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenoxy)hexan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorophenoxyhexanones
- 6-(2,5-Difluorophenoxy)hexan-2-one: This isomer differs in the fluorine substitution pattern (2,5 instead of 3,5). This positional change may also alter solubility and reactivity in nucleophilic reactions due to varying electronic effects .
- 6-(2,3-Difluorophenoxy)hexan-2-one: The adjacent fluorine atoms at the 2,3-positions create a sterically hindered and electronically distinct phenoxy group. This configuration could reduce the compound’s stability under acidic or oxidative conditions compared to the 3,5-isomer .
Functional Group Variants
- 6-(3,4-Difluorophenoxy)-2-oxo-hexanoic Acid Ethyl Ester: The replacement of the ketone with an ester group increases polarity and hydrolytic susceptibility. This derivative is more likely to participate in condensation reactions, contrasting with the ketone’s role in nucleophilic additions .
- 3-Hexanone, 6-(3,5-Dinitrophenoxy)-2-(Diphenylphosphinyl)-: The addition of nitro and diphenylphosphinyl groups significantly increases molecular weight (482.42 g/mol) and introduces steric bulk.
Stability and Reactivity Insights
Studies on lignin model compounds containing 3,5-difluorophenoxy groups (e.g., 2-(3,5-difluorophenoxy)propane-1,3-diol) reveal that fluorinated phenoxy groups act as tracers in degradation processes. Under oxidative conditions, the 3,5-difluorophenoxy moiety releases 3,5-difluorophenol (DFPh), indicating that the target compound may exhibit similar cleavage behavior in harsh environments .
Pharmaceutical Relevance
These compounds act as HMRGX1 receptor potentiators for pain management, highlighting the broader applicability of fluorophenoxy motifs in medicinal chemistry .
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
